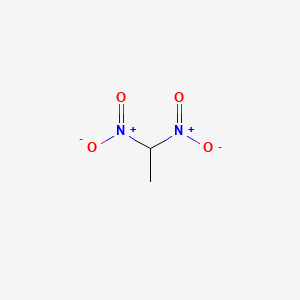
5,8-Dimethoxy-2-methylquinolin-4-ol
Vue d'ensemble
Description
5,8-Dimethoxy-2-methylquinolin-4-ol is an organic chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The IUPAC name for this compound is 5,8-dimethoxy-2-methyl-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5,8-Dimethoxy-2-methylquinolin-4-ol, is a topic of significant research interest . One approach involves the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate (CAN) to produce the target isoquinolone .Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-2-methylquinolin-4-ol includes a quinoline core, which is a nitrogen-containing bicyclic compound . The molecule also contains two methoxy groups and one methyl group attached to the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Dimethoxy-2-methylquinolin-4-ol include a molecular weight of 219.24 g/mol, a topological polar surface area of 47.6 Ų, and a complexity of 313 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Applications De Recherche Scientifique
Photovoltaic Applications
Quinoline derivatives, such as 5,8-Dimethoxy-2-methylquinolin-4-ol, have gained popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, with their performance highlighted in polymer solar cells and dye-synthesized solar cells .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their unique properties make them suitable for use in the design and manufacture of OLEDs.
Transistors
Quinoline derivatives are also used in transistors . Their unique properties make them suitable for use in the design and manufacture of transistors.
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . Their unique properties make them suitable for use in the design and manufacture of biomedical devices.
Chemical Synthesis
5,8-Dimethoxy-2-methylquinolin-4-ol is used in chemical synthesis . It is used as a reagent in the synthesis of various other chemical compounds.
Analytical Chemistry
5,8-Dimethoxy-2-methylquinolin-4-ol can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques help in understanding the properties and behavior of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
5,8-dimethoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACXXSYLUDAQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296465 | |
| Record name | 5,8-dimethoxy-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-2-methylquinolin-4-ol | |
CAS RN |
58868-03-4 | |
| Record name | NSC109477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dimethoxy-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)








